molecular formula C19H18N2O3 B5913851 N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

Cat. No. B5913851
M. Wt: 322.4 g/mol
InChI Key: NKNDSSKIUXUHPK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as DMAQ or 4-Hydroxy DMAQ, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug development. DMAQ belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. For example, N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is overexpressed in cancer cells. N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide also inhibits the activity of beta-secretase, an enzyme involved in the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to cross the blood-brain barrier. N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to modulate the expression of various genes involved in disease progression.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is its high potency and selectivity towards its target enzymes and signaling pathways. However, one of the limitations of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, including the development of more efficient synthesis methods, the identification of new therapeutic targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide involves the condensation of 2,4-dimethylaniline and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to inhibit the formation of amyloid beta plaques, which are characteristic of Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-7-8-15(12(2)9-11)20-17(22)10-14-18(23)13-5-3-4-6-16(13)21-19(14)24/h3-9H,10H2,1-2H3,(H,20,22)(H2,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNDSSKIUXUHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322480
Record name N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670884
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

CAS RN

302800-85-7
Record name N-(2,4-dimethylphenyl)-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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